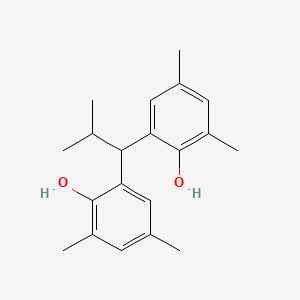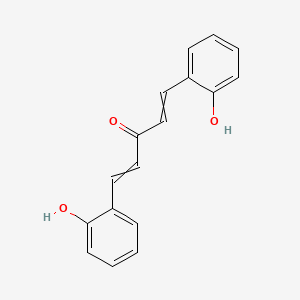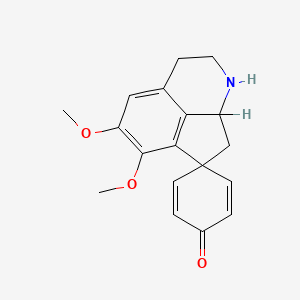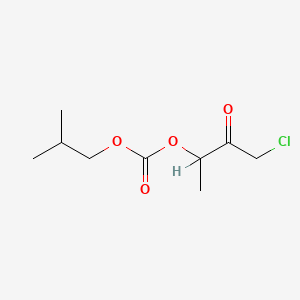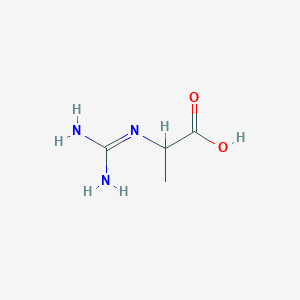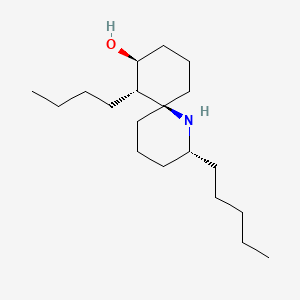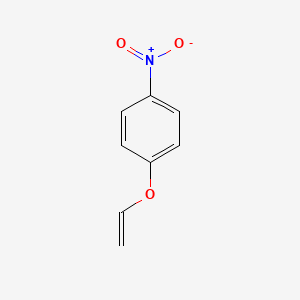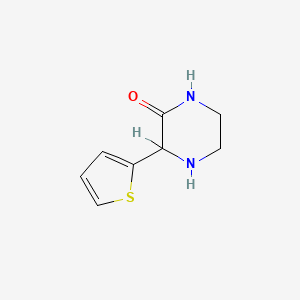
Tenilsetam
Descripción general
Descripción
Tenilsetam, also known as (±)-3-(2-thienyl)-2-piperazinone, is an antidementia drug . It has been studied for its inhibitory effects on the Maillard reaction, a form of non-enzymatic glycation . This reaction is associated with age- and diabetes-related changes, and its involvement with Alzheimer’s disease has also been suggested .
Chemical Reactions Analysis
Tenilsetam has been found to inhibit the Maillard reaction . Specifically, it inhibits glucose- and fructose-induced polymerization of lysozyme in a concentration-dependent manner in vitro . It also appears to act via covalent attachment to glycated proteins, thus blocking the reactive sites for further polymerization reactions .Aplicaciones Científicas De Investigación
Neuroinflammation Treatment
Tenilsetam has been found to have significant effects on chronic neuroinflammation in the GFAP-IL6 mouse . It has been shown to decrease the total number of Iba-1+ microglia in both the cerebellum and the hippocampus of GFAP-IL6 mice at 8 months and in the cerebellum at 18 months . It also significantly decreased TNF-α in the cerebellum of GFAP-IL6 mice to a similar level of WT mice after 15 months of feeding .
Anti-inflammatory Action
In a patent application, Tenilsetam was assessed for its anti-inflammatory action, particularly its ability to affect delayed-type hypersensitivity (DTH) reactions . DTH reactions are antigen-specific cell-mediated immune responses that can mediate harmful aspects of immune function, such as allergic dermatitis and autoimmunity .
Inhibition of Maillard Reaction
Tenilsetam has been found to inhibit the Maillard reaction, a form of non-enzymatic browning involving an amino acid and a reducing sugar . The drug inhibited glucose- and fructose-induced polymerization of lysozyme in a concentration-dependent manner in vitro .
Alzheimer’s Disease Research
Tenilsetam has been used in research related to Alzheimer’s disease . The drug has shown potential in reducing neuroinflammation, a key factor in the progression of Alzheimer’s disease .
Microglial Activation Research
Research has shown that Tenilsetam can affect microglial activation . Microglial activation is a process associated with various neurodegenerative diseases, including Alzheimer’s disease .
Research on Tumour Necrosis Factor-α (TNF-α)
Tenilsetam has been used in research studying the effects of tumour necrosis factor-α (TNF-α), a cell signaling protein involved in systemic inflammation . The drug has been found to significantly decrease TNF-α levels in the cerebellum of GFAP-IL6 mice .
Mecanismo De Acción
Target of Action
Tenilsetam, also known as (±)-3-(2-thienyl)-2-piperazinone, primarily targets the Advanced Glycosylation End Product-Specific Receptor (AGER) . AGER plays a crucial role in the pathogenesis of several diseases, including Alzheimer’s disease and diabetes, where it mediates the effects of advanced glycation end products (AGEs) .
Mode of Action
Tenilsetam interacts with its target, AGER, by inhibiting the formation of AGEs . It achieves this through a covalent attachment to glycated proteins, thereby blocking the reactive sites for further polymerisation reactions . This interaction results in the inhibition of protein crosslinking by AGEs, both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by Tenilsetam is the Maillard reaction, a form of non-enzymatic glycosylation of proteins . This reaction, which is accelerated in conditions like diabetes, leads to the formation of AGEs. AGEs are known to alter the structural and functional properties of proteins, contributing to the pathogenesis of several diseases . Tenilsetam’s inhibitory effect on this reaction suggests its potential therapeutic role in controlling complications related to AGE accumulation.
Pharmacokinetics
Its therapeutic effects in vivo, such as the suppression of age-derived fluorescence and pyrraline levels in diabetic rats, suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of Tenilsetam’s action primarily involve the reduction of AGE accumulation and the associated pathological changes. For instance, it has been shown to decrease the total number of Iba-1+ microglia in both the cerebellum and hippocampus, suggesting anti-inflammatory effects . Furthermore, it restores the reduced enzymatic digestibility of collagen incubated with glucose, indicating a protective effect on protein structure and function .
Action Environment
Environmental factors, such as the presence of high glucose levels in conditions like diabetes, can influence the action of Tenilsetam. In such environments, the Maillard reaction is accelerated, leading to increased AGE formation. Tenilsetam’s ability to inhibit this reaction suggests that its efficacy may be particularly notable in hyperglycemic conditions . .
Direcciones Futuras
Propiedades
IUPAC Name |
3-thiophen-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACKDMGYMXYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006187 | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenilsetam | |
CAS RN |
86696-86-8, 85606-97-9 | |
| Record name | Tenilsetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENILSETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
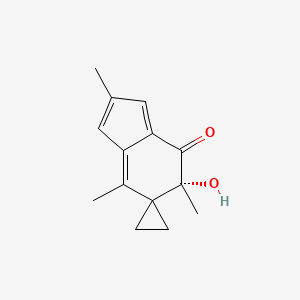
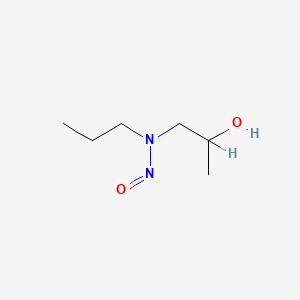
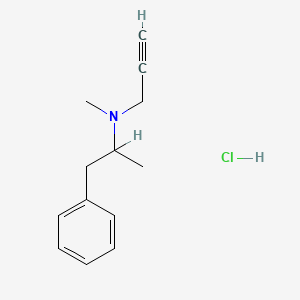
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
